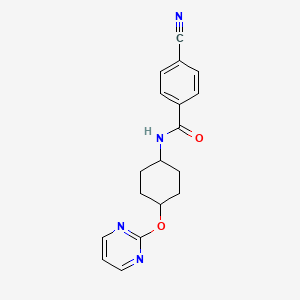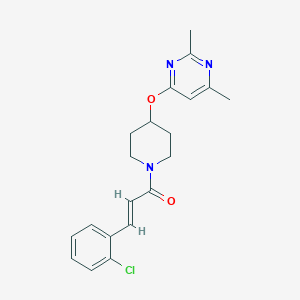![molecular formula C17H13F3N2O4S B2737186 N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 663167-99-5](/img/structure/B2737186.png)
N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide” is a chemical compound with the molecular formula C17H13F3N2O4S. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a benzothiazole group, and a propanamide group. The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to influence the properties of molecules, including their reactivity, acidity, and lipophilicity .
Applications De Recherche Scientifique
Therapeutic Potential and Anticancer Applications
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, 2-arylbenzothiazoles have been identified as potential antitumor agents. Several molecules containing the benzothiazole ring are in clinical use for treating various diseases, highlighting the scaffold's versatility in drug discovery, especially for cancer treatment. The structural simplicity and ease of synthesis of benzothiazole derivatives offer significant potential for developing new therapeutic agents [A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015].
Chemical Properties and Degradation
Studies on the degradation processes of similar compounds like nitisinone have highlighted the stability and degradation pathways of triketone herbicides, contributing to a better understanding of their chemical properties. Such research is crucial for assessing the environmental impact and stability of benzothiazole derivatives [H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019].
Structural Modifications and Chemotherapeutics
Recent advances in the structural modifications of benzothiazoles and their conjugate systems have shown significant promise in developing new antitumor agents. The review of these modifications and the development of benzothiazole derivatives as potential chemotherapeutics suggest an ongoing interest and potential for these compounds in cancer treatment [K. Ahmed, Srikanth Yellamelli Valli Venkata, N. Mohammed, F. Sultana, K. R. Methuku, 2012].
Environmental Applications and Solubility
The phase behavior and potential applications of ionic liquids with benzothiazole derivatives have been reviewed, focusing on their solubility and environmental applications. These studies provide insights into the use of benzothiazole compounds in separation processes and their interaction with various solutes, indicating the potential for environmental and industrial applications [Zoran P. Visak, Marta S. Calado, J. Vuksanović, et al., 2014].
Comprehensive Review on Medicinal Applications
A comprehensive review of benzothiazole-based molecules in medicinal chemistry has outlined their broad spectrum of pharmacological properties. Benzothiazole derivatives have been recognized for their anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties. This highlights the compound's versatility and significant potential in developing new therapeutic agents [Rangappa S. Keri, M. Patil, S. Patil, Srinivasa Budagumpi, 2015].
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)11-4-3-5-12(10-11)21-15(23)8-9-22-16(24)13-6-1-2-7-14(13)27(22,25)26/h1-7,10H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZPGVIMDFURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2737104.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2737109.png)
![ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2737110.png)

![1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2737112.png)
oxo-lambda~4~-sulfane](/img/structure/B2737113.png)


![Tert-butyl 5-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B2737116.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2737118.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737122.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2737123.png)
